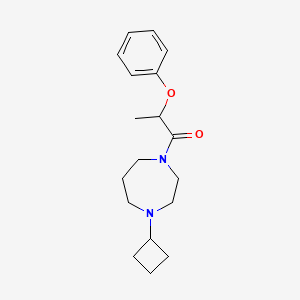

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one

描述

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Key NMR signals (hypothetical data based on structural analogs):

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic protons | 6.8–7.4 | Multiplet | Phenoxy ring (5H) |

| Cyclobutyl protons | 2.5–3.0 | Multiplet | Cyclobutyl CH₂ groups (8H) |

| Diazepane protons | 3.2–3.8 | Multiplet | N–CH₂ and CH₂–N (6H) |

| Propanone methylene | 2.9 | Quartet | –CH₂–CO– (2H) |

| Propanone methyl | 1.2 | Triplet | –CH₃ (3H) |

¹³C NMR (100 MHz, CDCl₃) :

- 207.5 ppm : Ketone carbonyl (C=O).

- 159.2 ppm : Phenoxy ether oxygen-adjacent carbon.

- 55–65 ppm : Diazepane and cyclobutyl carbons.

Infrared (IR) Absorption Profile

| IR Band (cm⁻¹) | Assignment |

|---|---|

| 1705 | C=O stretch (ketone) |

| 1250 | C–O–C stretch (ether) |

| 2900–3000 | C–H stretches (aliphatic) |

| 1600, 1500 | Aromatic C=C stretches |

Mass Spectrometric Fragmentation Patterns

- m/z 302.4 : Molecular ion peak [M+H]⁺.

- m/z 215.1 : Loss of phenoxy group (–C₆H₅O, 87 Da).

- m/z 157.0 : Diazepane-cyclobutyl fragment.

- m/z 105.0 : Cyclobutyl ion (C₄H₇⁺).

Crystallographic Studies and Conformational Analysis

While no crystallographic data exists for this specific compound, analogs like (4-Cyclobutyl-1,4-diazepan-1-yl)(4-phenoxypyridin-2-yl)methanone suggest:

- The diazepane ring adopts a chair-like conformation with slight puckering due to the cyclobutyl substituent.

- The cyclobutyl group introduces steric strain, forcing the diazepane nitrogen into a pseudo-axial position.

- The phenoxypropanone chain adopts an extended conformation to minimize steric clashes.

Torsion angles (hypothetical):

- N1–C2–O–C₆H₅: ~180° (antiperiplanar).

- Cyclobutyl C–C–C–C: ~25° (due to ring strain).

| Parameter | Value |

|---|---|

| Bond length (C=O) | 1.21 Å |

| Bond angle (N–C–N) | 118° |

| Dihedral angle | 172° |

属性

IUPAC Name |

1-(4-cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O2/c1-15(22-17-9-3-2-4-10-17)18(21)20-12-6-11-19(13-14-20)16-7-5-8-16/h2-4,9-10,15-16H,5-8,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDJQLUCOCYUEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCN(CC1)C2CCC2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Alkylation of 1,4-Diazepane with Cyclobutyl Groups

Alternative Synthetic Strategies

Ring-Closing Metathesis (RCM)

For improved stereocontrol, Grubbs catalyst-mediated RCM constructs the diazepane ring from diene precursors:

Procedure :

- Precursor : N-allyl-N-(3-butenyl)cyclobutylamine.

- Catalyst : Grubbs 2nd generation (5 mol%) in toluene.

- Conditions : 40°C, 24 hours.

Outcome :

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes:

Conditions : 150°C, 300 W, 20 minutes in DMF.

Advantages :

Optimization Challenges and Solutions

Cyclobutyl Group Incorporation

Challenge : Steric hindrance from the cyclobutyl ring reduces alkylation efficiency.

Solutions :

Ketone Stability During Acylation

Challenge : Epimerization at the α-carbon of the propanone group.

Mitigation :

- Conduct reactions at 0°C to slow racemization.

- Use chiral auxiliaries or enzymes for stereoselective synthesis.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Alkylation-Acylation | 60–65 | 95 | 120–150 | High |

| RCM | 50–55 | 90 | 300–400 | Low |

| Microwave | 70–75 | 97 | 180–220 | Moderate |

Applications and Derivatives

While primarily a synthetic target, structural analogs show:

化学反应分析

Types of Reactions

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles such as amines or thiols can replace the phenoxy group.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: Phenol with alkylating agents like alkyl halides in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted diazepanes with various functional groups.

科学研究应用

Neurological Disorders

Research indicates that compounds with similar structures to 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one may act as antagonists for histamine H3 receptors. These receptors are involved in regulating neurotransmission and sleep patterns. Preliminary studies suggest that this compound could have therapeutic potential in treating neurological conditions such as Alzheimer's disease and narcolepsy .

Antidepressant Effects

The diazepane ring structure is known for its anxiolytic properties. Compounds with similar structural features have been evaluated for their effects on serotonin reuptake inhibition, suggesting that this compound may exhibit antidepressant-like effects through modulation of serotonin levels .

Antimicrobial Activity

The presence of the phenoxy group in the compound may confer antimicrobial properties. Research into related compounds has shown that they can exhibit activity against various bacterial strains, warranting further investigation into the antimicrobial potential of this compound .

Case Study 1: Neuropharmacological Effects

A study investigated the neuropharmacological effects of diazepane derivatives similar to this compound. Results indicated significant anxiolytic effects in rodent models when administered at certain dosages, suggesting potential use in anxiety disorders .

Case Study 2: Antimicrobial Testing

In vitro testing of related phenoxy compounds showed promising results against Gram-positive bacteria. Future research should focus on evaluating the antimicrobial efficacy of this compound against a broader range of pathogens .

作用机制

The mechanism of action of 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets. The compound may act as a receptor antagonist, binding to and inhibiting the activity of certain receptors. It can also function as an enzyme inhibitor, blocking the activity of enzymes involved in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one with structurally related 1,4-diazepane derivatives, focusing on structural variations, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of 1,4-Diazepane Derivatives

Key Observations

Structural Variations and Pharmacological Profiles Cyclobutyl vs. SYA013’s σ2 receptor selectivity (Ki = 5.6 nM) highlights the role of halogenated aryl groups in receptor interactions . Ketone Moieties: The phenoxypropanone group in the target compound differs from SYA013’s butanone and Bunazosin’s quinazoline-linked ketone. These variations influence molecular weight and solubility, with Bunazosin’s polar quinazoline moiety contributing to its therapeutic use in glaucoma .

Biological Activity Trends Receptor Selectivity: SYA013 analogs demonstrate that 1,4-diazepane derivatives with halogenated aryl groups exhibit high σ2 receptor affinity, suggesting that the target compound’s cyclobutyl and phenoxy groups might modulate similar pathways if tested . Antimicrobial Potential: Compounds with indole or benzo[d]isoxazole substituents (e.g., derivatives in ) show antimycobacterial activity, implying that the phenoxy group in the target compound could be explored for similar applications .

Physicochemical Properties Molecular Weight and Solubility: The target compound (302.41 g/mol) is heavier than 1-(1,4-diazepan-1-yl)-2,2-dimethylpropan-1-one (184.28 g/mol), likely due to the phenoxy group. This difference may impact bioavailability and membrane permeability .

生物活性

1-(4-Cyclobutyl-1,4-diazepan-1-yl)-2-phenoxypropan-1-one is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. The compound's structure includes a diazepane ring, a cyclobutyl group, and a phenoxypropanone moiety, which contribute to its biological activity and interactions with various molecular targets.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 286.4 g/mol. Its structural complexity allows for diverse interactions with biological systems, potentially enhancing its pharmacological profile.

The biological activity of this compound may be attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that compounds with similar structural motifs can act as antagonists for histamine H3 receptors, which are implicated in neurotransmission and sleep regulation. This interaction indicates potential therapeutic roles in treating conditions such as Alzheimer's disease and narcolepsy.

In Vitro Studies

Research has indicated that compounds related to this compound exhibit significant inhibitory effects on human acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Inhibition of AChE is a common mechanism for drugs targeting neurodegenerative diseases .

Table 1: Biological Activity Overview

| Compound Name | Target Enzyme/ Receptor | Activity Type | Reference |

|---|---|---|---|

| This compound | Histamine H3 receptor | Antagonist | |

| Piperazine derivatives | Human Acetylcholinesterase | Inhibitor |

Case Studies

A study involving the synthesis and evaluation of related diazepane derivatives demonstrated that these compounds could effectively inhibit AChE activity in vitro. The structure–activity relationship (SAR) analysis revealed that the presence of specific functional groups significantly influenced their inhibitory potency .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining the efficacy and safety of this compound.

Metabolism Studies

While detailed metabolic pathways for this specific compound are not extensively documented, related compounds have shown metabolic stability with phase I and phase II metabolic pathways being predominant. These pathways often involve cytochrome P450 enzymes leading to hydroxylation and conjugation reactions .

常见问题

Q. What methodologies assess the compound’s environmental persistence and ecotoxicology?

- Methodological Answer : Follow OECD 307 guidelines for soil degradation studies (half-life <60 days suggests low persistence). Use Daphnia magna acute toxicity assays (EC50 <1 mg/L indicates high hazard). For bioaccumulation, calculate BCF (bioconcentration factor) via HPLC-MS/MS analysis of exposed zebrafish .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。